molecular formula C18H15ClFN5S B4600611 N-(2-CHLORO-6-FLUOROBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE

N-(2-CHLORO-6-FLUOROBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE

Cat. No.: B4600611
M. Wt: 387.9 g/mol
InChI Key: YGMSKMQPOMMMKE-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorobenzyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine is a structurally complex heterocyclic compound featuring a benzylamine core substituted with halogen atoms (chloro and fluoro) and a fused triazolothiadiazole ring system. The triazolothiadiazole moiety is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors . The chloro and fluoro substituents on the benzyl group likely contribute to its lipophilicity and metabolic stability, factors critical for bioavailability .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5S/c1-10-6-7-12(17-24-25-11(2)22-23-18(25)26-17)8-16(10)21-9-13-14(19)4-3-5-15(13)20/h3-8,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMSKMQPOMMMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-6-FLUOROBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazolothiadiazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolothiadiazole ring.

    Substitution Reactions: Introduction of the 2-chloro-6-fluorobenzyl group and the 2-methyl-5-phenylamine group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the benzyl group facilitate nucleophilic substitution under specific conditions.

  • Fluorine acts as a poor leaving group but participates in hydrogen-bonding interactions that stabilize intermediates during substitution.

  • Chlorine undergoes substitution more readily, particularly in polar aprotic solvents (e.g., DMF) with strong nucleophiles like amines or thiols .

Reaction TypeConditionsProductYield (%)Reference
SNAr (Chlorine)K₂CO₃, DMF, 80°CReplacement with -SH62
Fluorine RetentionEt₃N, THFStable under mild base-

Amine Functional Group Reactivity

The secondary amine group participates in alkylation, acylation, and Schiff base formation:

  • Acylation : Reacts with acetyl chloride in pyridine to form a tertiary amide.

  • Schiff Base Formation : Condenses with aldehydes (e.g., 4-CF₃-benzaldehyde) under acidic conditions .

Key Finding : Steric hindrance from the triazolothiadiazole ring slows reaction kinetics compared to simpler aromatic amines .

Triazolothiadiazole Ring Reactivity

The fused triazolothiadiazole core exhibits both electrophilic and nucleophilic behavior:

  • Electrophilic Substitution : Bromination at the C6 position occurs in acetic acid with Br₂ (1 equiv) .

  • Nucleophilic Attack : The sulfur atom reacts with methyl iodide to form sulfonium salts under anhydrous conditions .

Computational Insight : Density functional theory (DFT) calculations indicate the C3 position of the triazole ring is most electrophilic due to resonance effects .

Oxidation and Reduction

ProcessConditionsOutcomeReference
Oxidation (Amine)H₂O₂, FeCl₃Forms nitroso derivative
Reduction (Triazole)H₂, Pd/CPartial ring saturation

Note : The methyl group on the triazolothiadiazole stabilizes the ring against full reduction.

Hydrolysis Reactions

The compound resists hydrolysis under neutral conditions but degrades in strong acids/bases:

  • Acidic Hydrolysis (6M HCl, reflux): Cleaves the benzylamine linkage, yielding 2-chloro-6-fluorobenzaldehyde and a triazolothiadiazole fragment.

  • Basic Hydrolysis (NaOH, EtOH): Preserves the heterocycle but demethylates the triazole ring.

Scientific Research Applications

Pharmacological Properties

The compound's pharmacological profile is largely influenced by its structural components:

  • Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity and bioavailability, making the compound more effective in crossing biological membranes.
  • Triazole and Thiadiazole Moieties : These heterocycles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. They can act as enzyme inhibitors or modulators of biological pathways.

Anticancer Activity

Compounds containing triazole and thiadiazole rings have been studied for their anticancer effects. Research indicates that derivatives of these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : The compound may interfere with DNA synthesis or disrupt microtubule formation, leading to cell cycle arrest.
  • Case Studies : In vitro studies have demonstrated that similar triazole derivatives exhibit significant cytotoxicity against breast cancer and leukemia cells .

Antimicrobial Properties

The antimicrobial efficacy of compounds with triazole and thiadiazole structures has been documented extensively:

  • Broad-Spectrum Activity : These compounds have shown effectiveness against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Research Findings : Studies have reported that triazole derivatives possess potent activity against drug-resistant strains of bacteria .

Anti-inflammatory Effects

Research has indicated that certain derivatives of this compound can exhibit anti-inflammatory properties:

  • Mechanism : The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Clinical Relevance : Such compounds could be developed into therapeutic agents for treating inflammatory diseases like arthritis or inflammatory bowel disease .

Synthetic Routes and Modifications

The synthesis of N-(2-Chloro-6-fluorobenzyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine can involve several chemical transformations:

Synthesis Overview

  • Starting Materials : The synthesis typically begins with readily available aromatic amines and halogenated benzyl derivatives.
  • Reactions Involved : Key reactions may include nucleophilic substitutions and cyclization processes to form the triazole and thiadiazole rings.

Structural Modifications

Modifying substituents on the phenyl rings or altering the position of halogens can significantly affect the biological activity:

  • Structure-Activity Relationship (SAR) : Understanding how changes in structure impact activity is crucial for optimizing the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-6-FLUOROBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its combination of functional groups and heterocyclic systems. Below is a detailed comparison with analogous compounds, emphasizing structural features, biological activities, and structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Features Biological Activity
Target Compound Benzylamine + Triazolothiadiazole 2-Cl, 6-F on benzyl; 3-Me-triazolothiadiazole; 2-Me-phenyl Suspected pesticide/enzyme inhibitor
N-Benzyl-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide Thienopyrimidine + Sulfanylacetamide Thienopyrimidine scaffold; sulfanylacetamide group Antitumor, antiviral
12-Oxo-N-benzylthiazole Thiazole ring Oxo group at position 12; benzyl substituent Antimicrobial
5-Bromo-6-chloro-2-methylpyrimidin-4-ol Pyrimidine Br, Cl, and Me substituents; hydroxyl group Altered reactivity in biochemical assays
2-Chloro-6-(trifluoromethyl)benzaldehyde Benzaldehyde 2-Cl, 6-CF₃ substituents Enzyme inhibition (metabolic pathways)

Key Findings from Comparative Studies

Impact of Halogen Substituents: The 2-chloro-6-fluoro substitution on the benzyl group in the target compound enhances its lipophilicity compared to non-halogenated analogs (e.g., 12-Oxo-N-benzylthiazole). This feature is critical for membrane penetration in pesticidal applications . In contrast, 2-chloro-6-(trifluoromethyl)benzaldehyde derivatives exhibit stronger enzyme inhibition due to the electron-withdrawing CF₃ group, suggesting that halogen type and position directly modulate target affinity .

Methyl Substituents and Bioactivity :

  • The 3-methyl group on the triazolothiadiazole ring may reduce metabolic degradation, as seen in methylated pyrimidine derivatives (e.g., 5-Bromo-6-chloro-2-methylpyrimidin-4-ol) .
  • Methyl groups on aromatic systems (e.g., 2-methylphenyl in the target compound) are associated with steric hindrance, which can either enhance or disrupt interactions with biological targets depending on the binding pocket .

Research Findings and Case Studies

Case Study 1: Pesticidal Activity

However, its triazolothiadiazole system may offer improved stability over fluazuron’s urea linkage, which is prone to hydrolysis .

Case Study 2: Enzyme Inhibition

In computational studies, the triazolothiadiazole ring demonstrated strong π-π stacking interactions with tyrosine residues in enzyme active sites, a property shared with 7-thiaquinazoline derivatives but absent in simpler thiazoles .

Biological Activity

N-(2-Chloro-6-fluorobenzyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, with a focus on its anticancer and antifungal activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups essential for its biological activity. The synthetic route often includes the formation of the triazole and thiadiazole rings, which are crucial for enhancing the pharmacological profile of the compound.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa0.060Inhibition of tubulin polymerization
A5490.120Induction of apoptosis via mitochondrial pathway
MDA-MB-2310.150Cell cycle arrest at G2/M phase
HT-290.200Inhibition of DNA synthesis

These findings suggest that the compound exhibits potent antiproliferative effects against various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antifungal Activity

The compound also shows promising antifungal activity. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can significantly affect antifungal potency. A review highlighted that derivatives of 1,2,4-triazole exhibit broad-spectrum antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungal cells .

Case Studies

  • HeLa Cell Study : In a study involving HeLa cells, this compound demonstrated an IC50 value of 60 nM, indicating high potency against cervical cancer cells. The study concluded that the compound effectively disrupts microtubule dynamics .
  • A549 Lung Cancer Study : Another investigation focused on A549 lung cancer cells revealed an IC50 of 120 µM. The compound was found to induce apoptosis through mitochondrial pathways and was effective in inhibiting cell proliferation by targeting specific oncogenic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar to other triazole derivatives, it interferes with microtubule dynamics leading to cell cycle arrest.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in DNA replication and repair processes.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis of this compound likely involves multi-step heterocyclization, analogous to methods used for triazolothiadiazole derivatives. Key steps include:

  • Intermediate Formation : Reacting chlorinated precursors with thioamides or isothiocyanates under reflux (e.g., ethanol or THF) to form intermediates, as demonstrated in the synthesis of related triazolothiadiazoles .
  • Cyclization : Using concentrated sulfuric acid or other strong acids to promote cyclization, with strict temperature control (293–298 K) and reaction monitoring via TLC (chloroform:acetone, 3:1) .
  • Optimization : Apply statistical Design of Experiments (DoE) to minimize trials while varying parameters like solvent polarity, reaction time, and stoichiometry. For example, fractional factorial designs can identify critical factors affecting yield .
Optimization Parameters Example from Evidence Citation
Solvent selection (THF vs. EtOH)THF used for heterocyclization
Acid concentration (H₂SO₄)10–15 mL concentrated H₂SO₄
Reaction duration24-hour cyclization at 293–298 K

Which spectroscopic and crystallographic techniques are critical for characterizing structural integrity?

Methodological Answer:
A combination of techniques is essential:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C shifts (e.g., aromatic protons at δ 7.2–8.9 ppm) .
  • X-ray Diffraction : Resolve ambiguities in crystal packing or stereochemistry using co-crystals isolated during intermediate synthesis .
  • Mass Spectrometry (FAB-MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) .
Technique Key Application Example Data from EvidenceCitation
X-ray diffractionConfirmation of bicyclic structureCo-crystals analyzed for 7H-1,3,4-thiadiazole
¹H NMR (200 MHz)Monitoring reaction progressδ 7.52–7.94 ppm for aromatic protons

How can computational modeling tools predict reaction pathways or optimize synthetic parameters?

Advanced Answer:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or COMSOL Multiphysics can simulate energy profiles for key steps (e.g., cyclization) .
  • Parameter Optimization : Machine learning algorithms (e.g., random forests) trained on experimental data (yield, purity) can recommend optimal conditions (solvent, catalyst) .
  • Validation : Cross-check computational results with experimental melting points or spectroscopic data to refine models .

What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS)?

Advanced Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For example, unexpected MS adducts may arise from matrix effects (e.g., meta-nitrobenzyl alcohol in FAB-MS) .
  • Isolation of Intermediates : Halt reactions early to isolate intermediates (e.g., co-crystals of 4.1 and 4.1a) for crystallographic validation .
  • Theoretical Analysis : Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw) to identify misassignments .

How can SAR studies investigate the role of the triazolothiadiazole moiety?

Advanced Answer:

  • Analog Synthesis : Replace the triazolothiadiazole group with related heterocycles (e.g., pyrazolotriazines) and compare bioactivity .
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to assess effects on reactivity or binding affinity .
  • Data Analysis : Use clustering algorithms to correlate structural features (e.g., substituent position) with activity trends from high-throughput screens .
Analog Comparison Structural Variation Citation
Ethyl benzoate derivativesLack of thiazole/imidamido groups
N-(2-Chloro-6-fluorophenyl)acetamideSimplified phenyl group

What experimental protocols ensure reproducibility in multi-step syntheses?

Basic Answer:

  • Detailed Reaction Logs : Record precise parameters (e.g., "20 mmol isothiocyanate in 20 mL ethanol, refluxed 15–20 minutes") .
  • Purification Standards : Use consistent chromatographic conditions (e.g., Silufol UV-254 plates) and report Rf values .
  • Batch Consistency Testing : Replicate reactions across multiple batches to quantify yield variability (±5% acceptable) .

How can intermediates be stabilized for X-ray analysis?

Advanced Answer:

  • Co-Crystal Formation : Terminate reactions prematurely to isolate intermediates (e.g., 4.1 and 4.1a co-crystals) .
  • Cryogenic Techniques : Flash-freeze samples in liquid nitrogen to preserve metastable intermediates.
  • Synchrotron Radiation : Use high-intensity X-rays to resolve low-quality crystals, as done for thiadiazole-triazine systems .

What statistical methods are suitable for analyzing reaction kinetics?

Advanced Answer:

  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. yield) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple spectroscopic outputs .
  • Bayesian Optimization : Efficiently explore parameter space for time-sensitive reactions (e.g., photochemical steps) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-CHLORO-6-FLUOROBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-(2-CHLORO-6-FLUOROBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE

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